molecular formula C8H8ClNO B1588722 2-(3-Chlorophenyl)acetamide CAS No. 58357-84-9

2-(3-Chlorophenyl)acetamide

Cat. No.: B1588722
CAS No.: 58357-84-9
M. Wt: 169.61 g/mol
InChI Key: FBSIKJFOVXUNMI-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)acetamide is an organic compound with the molecular formula C8H8ClNO It is a derivative of acetamide where the hydrogen atom of the phenyl ring is substituted by a chlorine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)acetamide typically involves the reaction of 3-chloroaniline with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product through an acetylation reaction. The general reaction scheme is as follows:

3-Chloroaniline+Acetic AnhydrideThis compound+Acetic Acid\text{3-Chloroaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 3-Chloroaniline+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a steady flow of reactants and products, minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

    Oxidation: 3-Chlorobenzoic acid.

    Reduction: 3-Chloroaniline.

    Substitution: Depending on the nucleophile, products can include 3-hydroxyphenylacetamide or 3-aminophenylacetamide.

Scientific Research Applications

2-(3-Chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Chlorophenylacetamide
  • 4-Chlorophenylacetamide
  • 3-Chloroacetanilide

Comparison: 2-(3-Chlorophenyl)acetamide is unique due to the position of the chlorine atom on the phenyl ring. This positional difference can significantly influence the compound’s reactivity and biological activity. For example, this compound may exhibit different pharmacokinetic properties compared to its ortho or para-substituted analogs.

Properties

IUPAC Name

2-(3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSIKJFOVXUNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415943
Record name 2-(3-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58357-84-9
Record name 2-(3-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What insights does the crystal structure provide about the interaction between N-(2-amino-1H-benzimidazol-5-yl)-2-(3-chlorophenyl)acetamide and Factor VIIa?

A1: The research paper "Crystal Structure of Factor VIIa in complex with N-(2-amino-1H-benzimidazol-5-yl)-2-(3-chlorophenyl)acetamide" [] investigates the binding mode of the aforementioned compound within the active site of Factor VIIa. While the abstract doesn't delve into specific structural details, it suggests that the study successfully obtained a crystal structure of the complex. This structural information is crucial for understanding the specific interactions between the compound and the amino acid residues within the Factor VIIa active site. Such knowledge can be further utilized for structure-based drug design and optimization of novel compounds targeting Factor VIIa.

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